N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
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Overview
Description
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy, methyl, and methylsulfonyl groups attached to a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride.
Attachment of the Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions using reagents such as methyl iodide and methoxybenzene.
Formation of the Oxalamide Linkage: This final step involves the reaction of the functionalized piperidine with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new functionalized derivatives with varied properties.
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
- N1-(2-methylphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
- N1-(2-methoxy-5-methylphenyl)-N2-((1-(sulfonyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both methoxy and methylsulfonyl groups enhances its versatility and potential for diverse applications.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12-4-5-15(25-2)14(10-12)19-17(22)16(21)18-11-13-6-8-20(9-7-13)26(3,23)24/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZYYMYOCOSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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